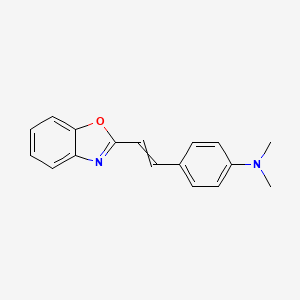

4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline

Description

4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline (CAS 24675-13-6) is a fluorescent organic compound with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol. Key physical properties include a density of 1.197 g/cm³, boiling point of 451.5°C (at 760 mmHg), and a logP value of 4.11, indicating moderate hydrophobicity . The compound features a benzooxazole moiety linked via an ethenyl group to a dimethylaniline group, enabling extended π-conjugation. This structure underpins its applications in optoelectronics and as a fluorophore in photophysical studies .

Properties

IUPAC Name |

4-[2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOPDYYQICTYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline

General Synthetic Strategy

The synthesis of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline typically involves a condensation reaction between a benzoxazole aldehyde derivative and N,N-dimethylaniline or its substituted styryl derivatives. The key step is the formation of the vinylene (ethenyl) linkage, which is often achieved via a Knoevenagel condensation or related aldol-type condensation methods.

The general reaction scheme can be summarized as:

$$

\text{2-Benzoxazolecarboxaldehyde} + \text{4-(N,N-dimethylamino)benzyl compound} \xrightarrow{\text{base or acid catalyst}} \text{4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline}

$$

Specific Reported Methods

Knoevenagel Condensation Approach

- Reagents: 2-Benzoxazolecarboxaldehyde and 4-(N,N-dimethylamino)benzyl derivatives (e.g., 4-(N,N-dimethylamino)benzyltriphenylphosphonium salt or 4-(N,N-dimethylamino)benzaldehyde).

- Catalysts: Commonly used bases such as piperidine, pyridine, or ammonium acetate.

- Solvents: Ethanol, methanol, or other polar solvents.

- Conditions: Reflux under inert atmosphere for several hours (typically 4–12 h).

- Outcome: Formation of the trans (E)-vinyl linkage between benzoxazole and dimethylaniline moieties.

This method is well-documented in synthetic communications and heterocyclic chemistry literature (Sun, Yan, Han, Synthetic Communications, 2001).

Wittig Reaction Variant

- Reagents: Benzoxazole-2-carboxaldehyde and a phosphonium ylide derived from 4-(N,N-dimethylamino)benzyltriphenylphosphonium salt.

- Catalysts: Strong bases such as sodium hydride or potassium tert-butoxide.

- Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: Low temperature to room temperature stirring under inert atmosphere.

- Outcome: Formation of the vinyl linkage with high stereoselectivity.

This approach is less common but offers good control over the stereochemistry of the double bond.

Preparation of N,N-Dimethylaniline Precursor

Since the dimethylaniline moiety is integral to the target compound, the preparation or procurement of N,N-dimethylaniline is essential. A reliable synthesis involves the direct methylation of aniline :

- Reagents: Aniline, methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide.

- Catalysts: Acidic or basic conditions depending on methylation method.

- Conditions: Heating typically at 100–150 °C under inert atmosphere.

- Yield: High yields (~99%) reported under optimized conditions.

This precursor is commercially available but can be synthesized in the lab with high purity.

Data Table: Summary of Preparation Conditions

Research Discoveries and Notes

- The electron-donating N,N-dimethylamino group enhances the conjugation and fluorescence properties of the compound, making the vinyl linkage formation critical for maintaining planarity and electronic communication between the benzoxazole and aniline rings.

- The Knoevenagel condensation is favored for its simplicity and good yields, but controlling stereochemistry (E/Z isomers) requires careful optimization.

- The Wittig reaction allows for better stereochemical control but involves more sensitive reagents and conditions.

- The purity of starting materials , especially benzoxazole aldehyde, strongly influences the final yield and quality of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline.

- The compound exhibits a high boiling point (451.5 ºC) and moderate density (1.197 g/cm³), indicating thermal stability suitable for material applications.

Chemical Reactions Analysis

4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a fluorescent probe due to its unique optical properties, making it valuable in various analytical techniques.

Mechanism of Action

The mechanism of action of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which leads to its fluorescence properties. This process is facilitated by the presence of hydrogen bonds within the molecule .

Comparison with Similar Compounds

Data Table: Key Structural and Property Comparisons

Biological Activity

4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline, also known as 4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline can be represented as follows:

This compound features a benzoxazole moiety which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the benzoxazole structure exhibit a range of biological activities, including:

- Antimicrobial Activity : Benzoxazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Some studies suggest that benzoxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : Compounds similar to 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.

The mechanisms through which 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline exerts its biological effects may include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting neurotransmitter levels and potentially offering therapeutic benefits in conditions like Alzheimer's disease.

- Cellular Interaction : It might interact with cellular receptors or pathways involved in apoptosis and cell proliferation, particularly in cancerous cells.

Enzyme Inhibition Studies

Recent studies have reported the inhibitory effects of benzoxazole derivatives on AChE and BuChE. For instance, a series of related compounds showed IC50 values ranging from 5.80 µM to 40.80 µM against AChE, with some analogues outperforming standard drugs like Donepezil .

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline | TBD | TBD |

| Standard (Donepezil) | 33.65 ± 3.50 | 35.80 ± 4.60 |

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of benzoxazole derivatives, compounds similar to 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline demonstrated significant cytotoxic effects on various cancer cell lines. The mechanisms involved were linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial potential of benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results suggested that these compounds could serve as lead structures for developing new antimicrobial agents .

Toxicological Profile

While exploring the biological activity of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline, it is crucial to consider its safety profile. Preliminary toxicity studies indicate that similar compounds may exhibit cytotoxicity at higher concentrations, necessitating further investigation into their safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.